Cas no 68799-88-2 ((3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate)
![(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate structure](https://it.kuujia.com/scimg/cas/68799-88-2x500.png)
68799-88-2 structure
Nome del prodotto:(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate
(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate
- (3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl) 2-methylpropanoate
- 2-Methylpropanoic acid [(3S)-3β,6α-diacetoxy-2,3,3aβ,4,5,6,6aα,7,9aα,9bβ-decahydro-3,6,9-trimethyl-2-oxoazuleno[4,5-b]furan-4β-yl] ester
- Propanoic acid, 2-methyl-, 3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-2-oxoazuleno(4,5-b)furan-4-yl ester, (3S-(3alpha,3aalpha,4alpha,6beta,6abeta,9abeta,9balpha))-
- Q27108039
- 68799-88-2
- 3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate
- C09532
- DTXSID60988512
- CHEBI:8284
- [(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylpropanoate
- Polhovolide
-
- Inchi: InChI=1S/C23H32O8/c1-11(2)20(26)28-16-10-22(6,30-13(4)24)15-9-8-12(3)17(15)19-18(16)23(7,21(27)29-19)31-14(5)25/h8,11,15-19H,9-10H2,1-7H3/t15-,16+,17-,18-,19+,22+,23+/m1/s1
- Chiave InChI: YNZANXMCWKBMJS-JMFNMADFSA-N
- Sorrisi: CC1=CCC2C1C3C(C(CC2(C)OC(=O)C)OC(=O)C(C)C)C(C(=O)O3)(C)OC(=O)C
Proprietà calcolate
- Massa esatta: 436.21
- Massa monoisotopica: 436.21
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 31
- Conta legami ruotabili: 7
- Complessità: 829
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 105A^2
- XLogP3: 2.7
Proprietà sperimentali
- Densità: 1.21
- Punto di ebollizione: 520.2°C at 760 mmHg
- Punto di infiammabilità: 222.6°C
- Indice di rifrazione: 1.521
(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate Letteratura correlata
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
68799-88-2 ((3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate) Prodotti correlati
- 2260-12-0(2-amino-3-phenylbutanoic acid)
- 6465-00-5(Phenyl N-(4-Aminophenyl)carbamate)
- 159899-65-7(Adrenomedullin (AM) (22-52), human)
- 1374659-26-3(2,6-Dichloro-3-(difluoromethyl)pyridine)
- 99131-26-7(3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)-benzenesulfonic Acid Sodium Salt)
- 1105226-91-2(1-(2-methoxybenzoyl)-3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylpiperidine)
- 2680821-95-6(tert-butyl N-(2-methyl-5-sulfamoylthiophen-3-yl)carbamate)
- 477307-11-2(1-(2-methoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1306615-57-5(pent-3-en-1-amine hydrochloride)
- 34731-76-5(Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
